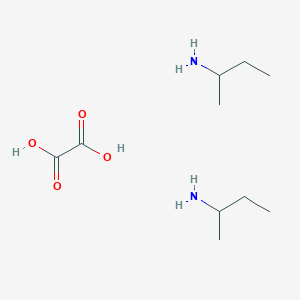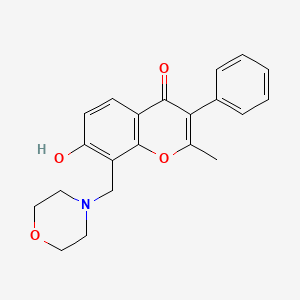![molecular formula C19H21N5O3 B2509623 3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-87-6](/img/structure/B2509623.png)
3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be related to the imidazo[5,1-a]isoindole and benzo[4,5]imidazo[2,1-c][1,4]oxazine derivatives discussed in the papers. These compounds are known for their biological activities, which include anti-bacterial, anti-fungal, and anti-oxidant properties .
Synthesis Analysis
The synthesis of related compounds involves the oxidation of dihydroxy indenoimidazolones to yield various imidazoisoindole dione derivatives . Another synthesis route for similar compounds includes the formation of benzylidene derivatives of benzoimidazo oxazine diones . These methods typically involve the use of NMR, mass spectrometry, and elemental analysis for structural confirmation. The synthesis of the compound would likely involve similar techniques and could potentially yield a compound with interesting biological activities.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by a purine ring fused with an imidazole ring. The presence of substituents like benzyl and hydroxyethyl groups can influence the compound's electronic distribution and steric hindrance, which in turn can affect its biological activity. The structural analysis of similar compounds is usually performed using NMR techniques, which would be essential for confirming the structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-f]purine derivatives would likely include interactions with biological targets, given their potential biological activities. The oxidation reactions used to synthesize related compounds suggest that the compound may also undergo redox reactions, which could be relevant in its mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple substituents can affect the compound's solubility, stability, and reactivity. The benzyl and hydroxyethyl groups in the compound suggest it may have moderate solubility in organic solvents and could exhibit stability under physiological conditions. The evaluation of these properties would be crucial for determining the compound's suitability for biological applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown potential antidepressant and anxiolytic applications. For example, a study by Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This indicates potential for mood disorder treatments, highlighting the relevance of these compounds in developing new therapeutic agents (Zagórska et al., 2016).
Novel Synthetic Approaches
Research into the synthesis of related compounds, such as the work by Jamaleddini and Mohammadizadeh (2017), which reported on the novel and efficient synthesis of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives, provides a foundation for the synthesis of complex purine derivatives. This work is crucial for the development of new compounds with potential biological activities (Jamaleddini & Mohammadizadeh, 2017).
Propiedades
IUPAC Name |
2-benzyl-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-13(2)24-15-16(20-18(24)22(12)9-10-25)21(3)19(27)23(17(15)26)11-14-7-5-4-6-8-14/h4-8,25H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKJFLCOSCZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2509542.png)
![3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2509543.png)

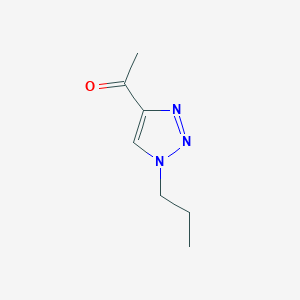
![1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2509547.png)
![3-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2509550.png)
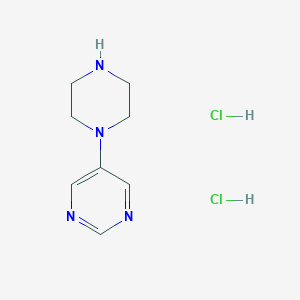

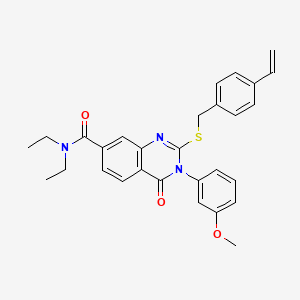
![2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2509556.png)

